3-Butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
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Overview
Description
The compound “3-Butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrido[1,2-a]pyrimidinone and a quinazolinone . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Scientific Research Applications
Synthesis of New Pyrido Derivatives
This compound can be used in the synthesis of new pyrido derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido derivatives .
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and its fused derivatives, including pyrido derivatives, have shown promising anticancer activity . These derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activity . The compound API-1 belonging to pyrido derivatives is a promising antiproliferative agent .
Antimicrobial Activity
Pyrido derivatives also exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Activity
These compounds have shown anti-inflammatory and analgesic activities , suggesting their potential use in the treatment of conditions associated with inflammation and pain.
Hypotensive Activity
Pyrido derivatives have demonstrated hypotensive activity , indicating their potential use in the management of high blood pressure.
Mechanism of Action
The mechanism of action of a compound depends on its biological target. Many pyrido[1,2-a]pyrimidinones and quinazolinones have biological activity and are used in medicinal chemistry . They could act as enzyme inhibitors or receptor ligands, but without specific studies on this compound, it’s impossible to say for sure.
properties
IUPAC Name |
3-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3S/c1-2-3-8-30-24(33)20-14-19(29-9-11-34-12-10-29)5-6-21(20)28-25(30)35-16-18-13-23(32)31-15-17(26)4-7-22(31)27-18/h4-7,13-15H,2-3,8-12,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHDAAKAWCZRHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
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